7-(4-Chlorophenyl)-1-phenylnaphthalene

Catalog No.
S13924307
CAS No.
M.F
C22H15Cl
M. Wt
314.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-(4-Chlorophenyl)-1-phenylnaphthalene

Product Name

7-(4-Chlorophenyl)-1-phenylnaphthalene

IUPAC Name

7-(4-chlorophenyl)-1-phenylnaphthalene

Molecular Formula

C22H15Cl

Molecular Weight

314.8 g/mol

InChI

InChI=1S/C22H15Cl/c23-20-13-11-16(12-14-20)19-10-9-18-7-4-8-21(22(18)15-19)17-5-2-1-3-6-17/h1-15H

InChI Key

BYQDQOYMSWNEGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC3=C2C=C(C=C3)C4=CC=C(C=C4)Cl

7-(4-Chlorophenyl)-1-phenylnaphthalene is an organic compound characterized by a naphthalene backbone substituted with a phenyl group and a para-chlorophenyl group. Its chemical formula is C19H15ClC_{19}H_{15}Cl, and it has a molecular weight of approximately 304.78 g/mol. The compound's structure features a naphthalene core, which consists of two fused benzene rings, providing significant stability and hydrophobic properties. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science.

Typical of aromatic compounds, including:

  • Electrophilic Substitution Reactions: The presence of the chlorophenyl group can direct electrophiles to the ortho or para positions on the naphthalene ring.
  • Nucleophilic Substitution: The chlorinated phenyl group can participate in nucleophilic substitution reactions, where nucleophiles can replace the chlorine atom.
  • Cross-Coupling Reactions: This compound can be involved in cross-coupling reactions such as Suzuki or Heck reactions, particularly due to the presence of the aryl groups.

Research indicates that derivatives of 1-phenylnaphthalene compounds exhibit various biological activities. Specifically, studies have shown that certain substituted naphthalenes possess antimicrobial properties against pathogens like Staphylococcus aureus and Escherichia coli . The biological activity often correlates with the electronic properties and steric hindrance introduced by substituents like the 4-chlorophenyl group.

The synthesis of 7-(4-Chlorophenyl)-1-phenylnaphthalene typically involves several key steps:

  • Formation of 1-Phenylnaphthalene: This can be achieved through Friedel-Crafts acylation or coupling reactions involving naphthalene and phenyl derivatives.
  • Chlorination: The introduction of the chlorophenyl group can be accomplished via electrophilic aromatic substitution, where chlorobenzene is reacted under suitable conditions to yield the desired product.
  • Purification: The final product is often purified using techniques such as column chromatography or recrystallization to obtain high purity.

7-(4-Chlorophenyl)-1-phenylnaphthalene has potential applications in:

  • Pharmaceuticals: As a scaffold for developing new antimicrobial agents.
  • Material Science: Its unique structural properties may be exploited in organic electronics or as additives in polymer formulations.
  • Research: Used in studies investigating the reactivity of aromatic compounds and their derivatives.

Interaction studies involving 7-(4-Chlorophenyl)-1-phenylnaphthalene may include:

  • Binding Affinity Studies: Assessing how well this compound binds to various biological targets, which could elucidate its potential therapeutic effects.
  • Toxicological Assessments: Evaluating the safety profile of this compound and its derivatives in biological systems.

Several compounds share structural similarities with 7-(4-Chlorophenyl)-1-phenylnaphthalene. Here are some notable examples:

Compound NameStructure TypeUnique Features
1-PhenylnaphthaleneNaphthalene derivativeLacks halogen substituents; serves as a base structure.
2-Chloro-7-(4-chlorophenyl)naphthaleneChlorinated naphthaleneContains two chlorine substituents, affecting reactivity.
5-(4-Chlorophenyl)-1-naphthaldehydeAldehyde derivativeContains an aldehyde functional group, increasing reactivity.
2-Fluoro-7-(4-fluorophenyl)naphthaleneFluorinated derivativeFluorine substituents alter electronic properties significantly.

These compounds highlight the uniqueness of 7-(4-Chlorophenyl)-1-phenylnaphthalene due to its specific substitution pattern and potential biological activities not shared by all similar structures.

XLogP3

7.1

Exact Mass

314.0862282 g/mol

Monoisotopic Mass

314.0862282 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-10-2024

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